molecular formula C23H27N5O3 B12747879 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- CAS No. 113628-73-2

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)-

Cat. No.: B12747879
CAS No.: 113628-73-2
M. Wt: 421.5 g/mol
InChI Key: XFIBSUWLZPTXNL-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- typically involves multi-step organic reactions. The starting materials often include phthalazine derivatives and triazole precursors. Common synthetic routes may involve:

    Cyclization reactions: Formation of the triazolophthalazine core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the N,N-bis(2-methoxyethyl) and 3-(4-methoxy-3-methylphenyl) groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazin-6-amine derivatives: Compounds with similar core structures but different substituents.

    Phthalazine derivatives: Compounds with the phthalazine core but lacking the triazole ring.

    Triazole derivatives: Compounds with the triazole ring but lacking the phthalazine core.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)- is unique due to its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.

Properties

CAS No.

113628-73-2

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-3-(4-methoxy-3-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C23H27N5O3/c1-16-15-17(9-10-20(16)31-4)21-24-25-22-18-7-5-6-8-19(18)23(26-28(21)22)27(11-13-29-2)12-14-30-3/h5-10,15H,11-14H2,1-4H3

InChI Key

XFIBSUWLZPTXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N(CCOC)CCOC)OC

Origin of Product

United States

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